molecular formula C9H13NO B13183960 4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13183960
M. Wt: 151.21 g/mol
InChI Key: PFKKLNFEODBPMS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom. The compound’s molecular formula is C9H13NO, and it has a molecular weight of 151.21 g/mol . The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-1-oxaspiro[2.4]heptane with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like amines, alcohols, or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol .

Scientific Research Applications

4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, resulting in antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-8(2)4-3-5-9(8)7(6-10)11-9/h7H,3-5H2,1-2H3

InChI Key

PFKKLNFEODBPMS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC12C(O2)C#N)C

Origin of Product

United States

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